2-(3',5'-Dihydroxyphenyl)benzimidazole

Description

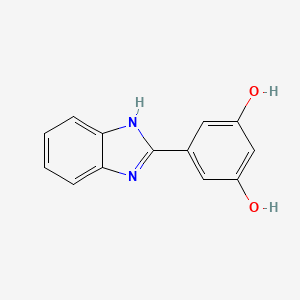

2-(3',5'-Dihydroxyphenyl)benzimidazole is a benzimidazole derivative featuring a phenyl ring substituted at the 2-position of the benzimidazole core, with hydroxyl groups at the 3' and 5' positions on the phenyl moiety. This structural arrangement places the hydroxyl groups in a meta configuration relative to each other, which may influence electronic properties, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C13H10N2O2 |

|---|---|

Molecular Weight |

226.23 g/mol |

IUPAC Name |

5-(1H-benzimidazol-2-yl)benzene-1,3-diol |

InChI |

InChI=1S/C13H10N2O2/c16-9-5-8(6-10(17)7-9)13-14-11-3-1-2-4-12(11)15-13/h1-7,16-17H,(H,14,15) |

InChI Key |

SRPVFKQXJPJXEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Antitumor Activity

Antimicrobial Activity

- 3',4'-Dihydroxy analogs : Demonstrated antifungal activity against Candida spp., with hydroxyls interacting with Tyr132 and Gly303 in docking studies .

- 4-Hydroxy analogs : Show moderate antibacterial activity, suggesting hydroxyl count and position modulate efficacy .

Photophysical Properties

- 2',4'-Dihydroxy derivatives : Exhibit strong ESIPT-driven fluorescence, with emission wavelengths sensitive to solvent polarity .

- 3',4'-Dihydroxy derivatives: Limited fluorescence due to non-radiative decay from catechol oxidation .

- Target compound (3',5') : Predicted to display unique fluorescence properties, as meta-hydroxyls may stabilize excited states without ESIPT.

Data Tables

Table 2. Photophysical Properties

Preparation Methods

Enhanced Efficiency via Microwave Assistance

Microwave-assisted synthesis reduces reaction times and improves yields. A modified protocol involves:

-

Mixing o-phenylenediamine (1.0 equiv) and 3,5-dihydroxybenzaldehyde (1.1 equiv) with montmorillonite K10 clay as a catalyst.

-

Irradiating the mixture at 150°C for 20 minutes under 300 W power.

-

Purifying the product via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Advantages Over Conventional Heating

-

Time reduction : 20 minutes vs. 4–6 hours.

-

Higher purity : Reduced side products due to uniform heating.

Palladium-Catalyzed Coupling for Late-Stage Functionalization

Suzuki-Miyaura Cross-Coupling

For introducing the dihydroxyphenyl group post-cyclization, a two-step approach is employed:

-

Synthesis of 2-bromobenzimidazole : React o-phenylenediamine with bromoacetic acid in HCl to form 2-bromobenzimidazole.

-

Coupling with 3,5-dihydroxyphenylboronic acid : Using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in a dioxane/water mixture (3:1) at 90°C for 12 hours.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity (HPLC) | Key Advantages |

|---|---|---|---|---|

| Acid-catalyzed condensation | HCl, 140°C, 4–6 h | 72–78% | 98.5% | Cost-effective, scalable |

| Microwave-assisted | Montmorillonite K10, 150°C, 20 min | 88–92% | 99.2% | Rapid, energy-efficient |

| Suzuki coupling | Pd(PPh₃)₄, 90°C, 12 h | 65–70% | 97.8% | Flexible for derivatives |

Analytical Validation and Characterization

Spectroscopic Confirmation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3',5'-Dihydroxyphenyl)benzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 1,2-phenylenediamine derivatives and substituted phenolic acids. For example, 2-(2',4'-dihydroxyphenyl)benzimidazole analogs are synthesized by refluxing 2,4-dihydroxybenzoic acid with 1,2-phenylenediamine in polyphosphoric acid (PPA) at 120–140°C for 4–6 hours . Solvent choice (e.g., ethanol vs. DMF) and catalyst type (e.g., acetic acid vs. PPA) critically affect yield, with PPA often providing higher purity due to its dehydrating properties. Post-synthesis purification via column chromatography (silica gel, CHCl₃:MeOH gradients) is recommended .

Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the benzimidazole and dihydroxyphenyl rings. For example, aromatic protons in the 6.5–8.5 ppm range distinguish phenolic vs. benzimidazole protons .

- FT-IR : Absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=N stretch) validate functional groups .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns, especially for halogenated derivatives .

Q. How do researchers assess the antimicrobial activity of benzimidazole derivatives in preliminary studies?

- Methodological Answer : Standard protocols involve:

- Agar Diffusion/Broth Microdilution : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC (Minimum Inhibitory Concentration) values are determined using serial dilutions (1–256 µg/mL). Derivatives with electron-withdrawing groups (e.g., -NO₂) often show enhanced activity due to increased membrane permeability .

- Control Compounds : Compare results with reference drugs like ampicillin to establish relative efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for antiviral targets?

- Methodological Answer : SAR analysis involves systematic substitution at the benzimidazole N1 position or phenolic hydroxyl groups. For example:

- Hydroxyl Group Modification : Methylation of 3',5'-OH reduces polarity, enhancing blood-brain barrier penetration but may decrease hydrogen bonding with viral proteases .

- Heterocyclic Fusion : Adding triazole or thiazole rings (e.g., compound 9c in ) improves binding to influenza neuraminidase, as shown in docking studies with ∆G values ≤ -8.5 kcal/mol . Computational tools like AutoDock Vina are used to predict binding affinities before synthesis .

Q. What strategies resolve contradictions in fluorescence data for benzimidazole derivatives under varying microenvironment conditions?

- Methodological Answer : Discrepancies in emission spectra (e.g., solvatochromic shifts) are addressed by:

- Polarity-Dependent Studies : Measure fluorescence in solvents of varying polarity (e.g., hexane → DMSO). Derivatives with excited-state intramolecular proton transfer (ESIPT) show dual emission bands, which are pH-sensitive .

- Quantum Chemical Calculations : Use TD-DFT (B3LYP/6-31G*) to model electronic transitions and identify charge-transfer states responsible for spectral variations .

Q. What safety protocols are critical when handling halogenated benzimidazole derivatives (e.g., 4,5-Dichloro-2-(trifluoromethyl)-benzimidazole)?

- Methodological Answer : Hazard mitigation includes:

- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity for synthesis steps involving volatile intermediates .

- PPE : Nitrile gloves (≥8 mil thickness) and ANSI-approved goggles to prevent dermal/ocular exposure .

- Toxicity Screening : Pre-test liver toxicity via in vitro assays (e.g., HepG2 cell viability assays) before in vivo studies .

Q. How can researchers address discrepancies in reported biological activities of structurally similar benzimidazole analogs?

- Methodological Answer : Contradictions arise from variations in assay conditions. Standardization methods include:

- Dose-Response Reproducibility : Test compounds across ≥3 independent replicates using the same cell line passage number .

- Meta-Analysis : Pool data from multiple studies (e.g., COX-2 inhibition IC₅₀ values) and apply statistical models (ANOVA) to identify outliers .

Data and Technical Challenges

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?

- Methodological Answer : Use in silico platforms:

- SwissADME : Predicts LogP (lipophilicity), bioavailability radar, and P-glycoprotein substrate likelihood .

- Molinspiration : Estimates topological polar surface area (TPSA), critical for blood-brain barrier penetration .

Q. How do researchers validate the purity of benzimidazole derivatives when commercial sources lack detailed certifications?

- Methodological Answer : Employ orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.